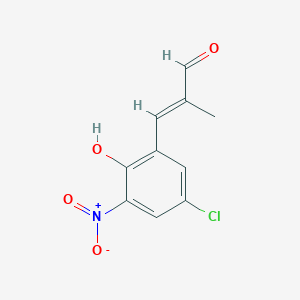![molecular formula C22H25ClN2O3S B3951570 3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide](/img/structure/B3951570.png)
3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide
説明
3-{1-[(5-acetyl-2-thienyl)carbonyl]-3-piperidinyl}-N-(2-chlorobenzyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as TAK-659 and belongs to the class of drugs known as protein kinase inhibitors. The purpose of
作用機序
TAK-659 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of protein kinases, TAK-659 can disrupt the signaling pathways that promote the growth and proliferation of cancer cells. TAK-659 can also suppress the immune system by inhibiting the activity of protein kinases involved in immune cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on various biochemical and physiological processes. In cancer cells, TAK-659 can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. TAK-659 can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, TAK-659 can suppress the immune system by inhibiting the activation of immune cells such as T cells and B cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its specificity towards protein kinases, which makes it a valuable tool for studying cell signaling pathways. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of TAK-659 is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of TAK-659. One potential application is in the treatment of autoimmune disorders, where TAK-659 can suppress the immune system and reduce inflammation. Another area of research is in combination therapy with other drugs to enhance the efficacy of TAK-659 in cancer treatment. Furthermore, the development of more specific and potent protein kinase inhibitors could lead to the discovery of new therapeutic targets and applications for TAK-659.
科学的研究の応用
TAK-659 has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The protein kinase inhibitor activity of TAK-659 makes it a promising candidate for the treatment of cancer, where it can inhibit the growth and proliferation of cancer cells. TAK-659 has also been shown to be effective in reducing inflammation and suppressing the immune system, making it a potential treatment for autoimmune disorders.
特性
IUPAC Name |
3-[1-(5-acetylthiophene-2-carbonyl)piperidin-3-yl]-N-[(2-chlorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3S/c1-15(26)19-9-10-20(29-19)22(28)25-12-4-5-16(14-25)8-11-21(27)24-13-17-6-2-3-7-18(17)23/h2-3,6-7,9-10,16H,4-5,8,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOAWDVNKBIQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)CCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-furylmethyl)-N-[(2-propyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B3951491.png)
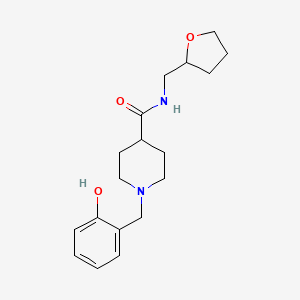

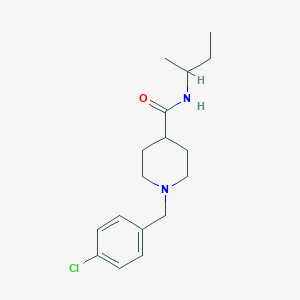

![1-ethyl-4-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951525.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B3951533.png)
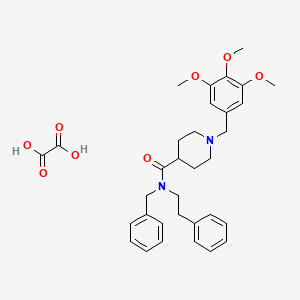
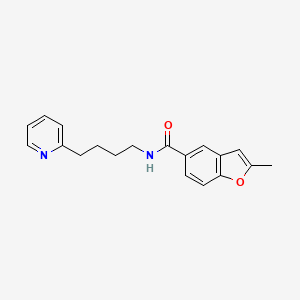
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B3951552.png)
![cyclopentyl 4-{[3-(acetylamino)butanoyl]amino}benzoate](/img/structure/B3951562.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepane](/img/structure/B3951575.png)

